molecular formula C8H15ClF3N B6186141 N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride CAS No. 1835746-08-1

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride

Cat. No.: B6186141
CAS No.: 1835746-08-1
M. Wt: 217.7
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Description

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is a compound that has gained considerable attention in recent years due to its potential implications in various fields of research and industry. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexanamine moiety, which is further stabilized by the hydrochloride salt form. The molecular formula of this compound is C8H15ClF3N, and it has a molecular weight of 217.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethylamine hydrochloride. One common method involves the use of iron porphyrin catalysts to facilitate the N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding N-trifluoroethylated amines in good yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of readily available primary amines and secondary anilines as starting materials, along with efficient catalysts, allows for the production of this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclohexanamine moiety.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclohexanamine derivatives .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various fluorinated compounds, which are valuable in medicinal and agrochemistry.

    Biology: Investigated for its potential biological activities, including protease inhibition, anticancer, and anti-HIV properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.

    Industry: Utilized in the production of functional materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride can be compared with other similar compounds, such as:

    N-(2,2,2-trifluoroethyl)aniline: Similar in structure but with an aniline moiety instead of cyclohexanamine.

    N-(2,2,2-trifluoroethyl)isatin ketimine: Contains an isatin ketimine group, used in different synthetic applications.

    2,2,2-trifluoroethylamine hydrochloride: The precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its combination of the trifluoroethyl group with the cyclohexanamine moiety, providing distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

1835746-08-1

Molecular Formula

C8H15ClF3N

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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